molecular formula C16H30O B14300553 2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL CAS No. 116204-07-0

2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL

Katalognummer: B14300553
CAS-Nummer: 116204-07-0
Molekulargewicht: 238.41 g/mol
InChI-Schlüssel: BXUADQLZUGUJBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL is a complex organic compound with a unique structure that includes multiple functional groups This compound is known for its applications in various fields, including chemistry, biology, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of a suitable precursor with 2-methylprop-2-en-1-yl groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced purification techniques, such as distillation and chromatography, is also common to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or hydrocarbons.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens like chlorine or bromine. The reaction conditions vary depending on the desired outcome but often include specific temperatures, pressures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the functional groups involved.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact mechanism depends on the specific application and the biological context in which it is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    trans-Rose oxide: This compound has a similar structure but differs in its stereochemistry and functional groups.

    cis-Rose oxide: Another stereoisomer with different chemical properties and reactivity.

    2-Methyl-2-propen-1-ol: A related compound with a simpler structure and different applications.

Uniqueness

2-Methyl-4-(2-methylprop-2-EN-1-YL)undec-1-EN-4-OL is unique due to its specific combination of functional groups and its reactivity

Eigenschaften

CAS-Nummer

116204-07-0

Molekularformel

C16H30O

Molekulargewicht

238.41 g/mol

IUPAC-Name

2-methyl-4-(2-methylprop-2-enyl)undec-1-en-4-ol

InChI

InChI=1S/C16H30O/c1-6-7-8-9-10-11-16(17,12-14(2)3)13-15(4)5/h17H,2,4,6-13H2,1,3,5H3

InChI-Schlüssel

BXUADQLZUGUJBU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(CC(=C)C)(CC(=C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.